3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Overview
Description
Pyrimidine is a basic structure in many important biomolecules like DNA, RNA, and ATP. It’s a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
Pyrimidine derivatives can be synthesized using various methods. For instance, one study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using spectroscopic techniques. Computational tools can also be used to investigate the molecular and electronic behavior of these compounds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, a study reported the synthesis of ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate through a series of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined using various analytical techniques. For instance, the melting point and yield of a compound can be determined experimentally .
Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- The methods of application or experimental procedures for these compounds typically involve chemical synthesis in a laboratory setting .
- The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) .
-
Scientific Field: Organic Chemistry
- Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
- They are used in the design of privileged structures in medicinal chemistry .
- The methods of application or experimental procedures for these compounds typically involve chemical synthesis in a laboratory setting .
- The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) .
-
Scientific Field: Cancer Research
- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors .
- These compounds were designed and synthesized, and their biological activities were evaluated using in vitro and in vivo cancer models .
- Most of the prepared compounds significantly inhibited the growth of the examined cell lines .
- Results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
-
Scientific Field: Pharmaceutical Chemistry
- Pyrimidine derivatives have been developed drastically as potent anticancer agents .
- The structure – activity relationship (SAR) of fused and substituted pyrimidine derivatives for anticancer activity is discussed .
- Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .
- Many pyrimidine derivatives are in clinical phase trials .
-
Scientific Field: CDK2 Inhibition for Cancer Treatment
- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors .
- These compounds were designed and synthesized, and their biological activities were evaluated using in vitro and in vivo cancer models .
- Most of the prepared compounds significantly inhibited the growth of the examined cell lines .
- Results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
-
Scientific Field: Anticancer Agents
- The pyrimidine scaffold is a versatile lead heterocycle in pharmaceutical development .
- In the past few years, the pyrimidine derivatives have been developed drastically as potent anticancer agents .
- The structure – activity relationship (SAR) of fused and substituted pyrimidine derivatives for anticancer activity is discussed .
- Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .
- Many pyrimidine derivatives are in clinical phase trials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-pyrimidin-2-yl-4H-1,2,4-oxadiazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6-9-5(10-12-6)4-7-2-1-3-8-4/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMHIHAGDKMIKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NOC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.